Benzene-1,3-disulfonamide
Overview
Description
Synthesis Analysis
The synthesis of benzene-1,3-disulfonamide derivatives has been explored through various methods. For example, benzene-1,3-disulfonamides have been synthesized and investigated for their interactions with carbonic anhydrases, revealing a particular binding mode within the enzyme's active site. This synthesis approach has enabled the detailed study of these compounds' interactions with biological molecules, providing insights into their potential applications in medicinal chemistry (Alterio et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) calculations, has been employed to characterize benzene-1,3-disulfonamide compounds. Studies have detailed the molecular geometry, vibrational frequencies, and electronic properties, offering a comprehensive understanding of their structure at the atomic level. For instance, DFT studies have provided insights into the stability, charge distribution, and molecular orbitals of these compounds, facilitating a deeper understanding of their chemical behavior and reactivity (Sarojini et al., 2012).
Chemical Reactions and Properties
Benzene-1,3-disulfonamide has been shown to participate in various chemical reactions, serving as a catalyst or reactant in the synthesis of complex organic molecules. Its role in facilitating reactions under mild conditions has been particularly noted, emphasizing its utility in organic synthesis. For example, it has been used as a catalyst in the conversion of aldehydes to 1,1-diacetates and acetals, showcasing its versatility and efficiency in promoting chemical transformations (Ghorbani‐Vaghei et al., 2009).
Physical Properties Analysis
The physical properties of benzene-1,3-disulfonamide, including its crystalline structure, thermal stability, and solubility, have been thoroughly investigated. These studies have revealed the conditions under which different polymorphic forms can be obtained, providing valuable information for the development of pharmaceutical formulations and materials science applications. The crystal structures and thermal behaviors of various benzene-1,3-disulfonamide derivatives have been characterized, highlighting the influence of molecular interactions on their physical properties (Sanphui et al., 2010).
Chemical Properties Analysis
Investigations into the chemical properties of benzene-1,3-disulfonamide have focused on its reactivity, including its ability to undergo sulfonation and act as a catalyst in organic synthesis. These studies have contributed to a better understanding of its functional group chemistry and the potential for its application in the synthesis of complex organic molecules. The chemical versatility of benzene-1,3-disulfonamide is highlighted by its application in the synthesis of benzimidazole derivatives, demonstrating its utility as a catalyst in organic reactions (Khazaei et al., 2011).
Scientific Research Applications
1. Synthesis and Structural Characterization of Benzene-1,3-disulfonamide-containing Heterocycles
- Methods of Application: The synthesis of these heterocycles is achieved through a process known as double Mitsunobu annulation. This method is effective for constructing medium to large ring structures in moderate to good chemical yields .
- Results or Outcomes: The flexibility of sulfonamide moieties in these rings was determined by X-ray crystal structural analysis . The 3D-conformation of several novel benzene-1,3-disulfonamides-containing 11- to 13-membered heterocycles have been achieved .
2. Catalyst for One-Pot Synthesis of Benzimidazoles and Benzodiazepines
- Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
3. Conjugate Addition of Indole and Pyrrole
- Summary of Application: Poly(N,N0-dibromo-N-ethyl-benzene-1,3-disul-fonamide) [PBBS] and N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide[TBBDA] were used as efficient reagents for conjugate addition of indole and pyrrole with a,b-unsatu-rated ketones .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
4. Synthesis of Benzimidazoles
- Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
5. Double-Conjugate 1,4-Addition of Indoles
- Summary of Application: Poly(N,N0-dibromo-N-ethyl-benzene-1,3-disul-fonamide) [PBBS] and N,N,N0,N0-tetrabromobenzene-1,3-disulfonamide[TBBDA] were used as efficient reagents for double-conjugate 1,4-addition of indoles to dibenzylidenacetones .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
6. Synthesis of Benzimidazoles from o-Phenylenediamine
- Summary of Application: Poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N′, N′-tetrabromobenzene-1,3-disulfonamide are used as new reagents for synthesis of benzimidazoles from o-phenylenediamine (OPDA) with aldehydes .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not detailed in the source .
Safety And Hazards
properties
IUPAC Name |
benzene-1,3-disulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYYFHGIHVULSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389041 | |
Record name | 1,3-BENZENEDISULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3-disulfonamide | |
CAS RN |
3701-01-7 | |
Record name | 1,3-Benzenedisulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3701-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-BENZENEDISULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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